Reduced Lipophilicity Relative to Linear Furo[2,3-f][1,3]benzoxazole Improves Aqueous Compatibility
The angular furo[3,4-e][1,2]benzoxazole exhibits an XLogP3 value of 2.0, which is 0.2 log units lower than the linear furo[2,3-f][1,3]benzoxazole isomer (XLogP3 = 2.2) [1][2]. This modest but consistent reduction in lipophilicity suggests improved aqueous solubility and potentially reduced non-specific protein binding, which is a critical consideration in early-stage drug discovery when fragment-like scaffolds are prioritized [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Furo[2,3-f][1,3]benzoxazole (CAS 20419-35-6), XLogP3 = 2.2 |
| Quantified Difference | Δ = −0.2 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem release 2021.05.07 |
Why This Matters
This difference, while incremental, can impact dissolution kinetics and in vivo clearance mechanisms when incorporated into a lead series, making the angular scaffold a deliberate choice for tuning lipophilicity within a narrow range.
- [1] PubChem. Furo[3,4-e][1,2]benzoxazole. Computed Properties: XLogP3 = 2.0. View Source
- [2] PubChem. Furo[2,3-f][1,3]benzoxazole. Computed Properties: XLogP3 = 2.2. View Source
- [3] Meanwell NA. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem Res Toxicol. 2011;24(9):1420-1456. DOI: 10.1021/tx200211v. View Source
